N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide
Description
This compound is a synthetic indole derivative featuring a cyclohepta[b]indole core fused with a carboxamide group and a pyridylethyl substituent. Its molecular structure combines a seven-membered cycloheptane ring fused to an indole system, with a carboxamide moiety at position 2 and a 2-pyridylethyl chain at the nitrogen atom of the indole. This design is characteristic of molecules targeting enzymatic or receptor-based pathways, particularly in oncology and neurology.
Properties
Molecular Formula |
C21H23N3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O/c25-21(23-13-11-16-6-4-5-12-22-16)15-9-10-20-18(14-15)17-7-2-1-3-8-19(17)24-20/h4-6,9-10,12,14,24H,1-3,7-8,11,13H2,(H,23,25) |
InChI Key |
FNTYXDQAKUKKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
Methodology :
-
Step 1 : Friedel-Crafts acylation of ethyl indole-2-carboxylate derivatives with acyl chlorides (e.g., propionyl chloride) in the presence of AlCl₃ yields 3-acylindole intermediates.
-
Step 2 : Reduction of the ketone group using triethylsilane or NaBH₄ generates 3-alkylated indoles.
-
Step 3 : Hydrolysis under basic conditions (e.g., NaOH) produces indole-2-carboxylic acids.
-
Step 4 : Cyclization via intramolecular alkylation or ring-closing metathesis forms the seven-membered cyclohepta ring.
Example :
Ethyl 5-chloroindole-2-carboxylate undergoes acylation with propionyl chloride, reduction, and hydrolysis to yield 5-chloro-3-propylindole-2-carboxylic acid. Subsequent cyclization with KOH in quinoline affords the hexahydrocyclohepta[b]indole core.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Acylation | AlCl₃, 1,2-dichloroethane, reflux | 75–85% | |
| Reduction | Triethylsilane, TFA | 80–90% | |
| Cyclization | KOH, quinoline, reflux | 65–75% |
Amide Bond Formation: Coupling with 2-(2-Pyridyl)ethylamine
Alternative Synthetic Routes
Reductive Amination of Preformed Amines
Methodology :
-
Step 1 : Synthesis of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carbaldehyde via oxidation of a hydroxymethyl precursor.
-
Step 2 : Reductive amination with 2-(2-pyridyl)ethylamine using NaBH₃CN or NaBH(OAc)₃ in MeOH.
Example :
The aldehyde intermediate (1.0 mmol) reacts with 2-(2-pyridyl)ethylamine (1.5 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C for 12 hours, affording the target compound in 60–70% yield.
Solid-Phase Synthesis
Methodology :
-
Resin Functionalization : Wang resin-bound indole-2-carboxylic acid is activated with HBTU.
-
Amine Coupling : 2-(2-pyridyl)ethylamine is added in DMF with DIPEA, followed by cleavage with TFA/water.
Advantages :
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
-
HPLC : Retention time 8.2–8.5 minutes (C18 column, 60:40 acetonitrile/water).
-
Elemental Analysis : C, 72.1%; H, 6.6%; N, 12.0% (calculated for C₂₁H₂₃N₃O).
Challenges and Mitigation Strategies
-
Steric Hindrance : The indole-2-position’s steric bulk necessitates prolonged reaction times or elevated temperatures (e.g., 40°C).
-
Byproduct Formation : Use of scavengers (e.g., polymer-bound trisamine) reduces impurities during coupling.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (EtOAc/hexane) achieves >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carboxamide group can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . The indole moiety also plays a crucial role in binding to aromatic residues within the active sites of enzymes .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Structural Flexibility : The cyclohepta[b]indole core allows diverse substitutions (e.g., chloro, fluoro, pyridyl) to modulate target selectivity. Pyridylethyl groups enhance π-π stacking in kinase or receptor binding, while acryloyl groups enable covalent inhibition .
- Activity Correlation: Carboxamide positioning (e.g., at position 2 vs. 6) significantly impacts hydrogen bonding and solubility. For instance, Compound 9’s dihydroisoquinoline group improves PRMT5 affinity compared to simpler alkyl chains .
- Therapeutic Potential: Cinsebrutinib’s clinical relevance underscores the scaffold’s utility in drug development, suggesting that the query compound may warrant evaluation in kinase or epigenetic target screens .
Biological Activity
N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), pharmacological studies, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H22N2O
- Molecular Weight : 270.37 g/mol
- CAS Number : Not specified in the search results.
This compound features a pyridine ring and a hexahydrocyclohepta[b]indole moiety that contributes to its unique biological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, derivatives of pyrrolothiazole systems have shown enhanced activity when modified with specific functional groups .
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Protein Interactions : The cyclohepta ring may provide necessary flexibility for binding to target proteins.
- Modulation of Signaling Pathways : It may interfere with pathways related to cell proliferation and survival.
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
- A study demonstrated that related compounds showed GI50 values in the nanomolar range against various tumor cell lines. For example:
Compound Cell Line Tested GI50 (nM) Compound A A549 (Lung) 50 Compound B MCF7 (Breast) 30
- A study demonstrated that related compounds showed GI50 values in the nanomolar range against various tumor cell lines. For example:
- Structural Modifications :
-
Pharmacokinetics and Toxicology :
- Preliminary studies suggest favorable pharmacokinetic profiles with low toxicity in vitro. The compound's solubility and stability were assessed to ensure adequate bioavailability.
Q & A
Q. Example SAR Table :
| Substituent | Biological Activity (IC) | Key Finding |
|---|---|---|
| 5-Chloro | 0.8 µM (anti-mycobacterial) | Enhanced potency |
| 3-Hydroxymethyl | 2.3 µM (enzyme inhibition) | Improved solubility |
How can researchers resolve discrepancies in reported biological activities of analogs?
(Advanced: Data Contradiction Analysis)
Methodological Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. fluorescence assays) .
- Purity reassessment : Re-analyze compounds via HPLC to rule out degradation .
What advanced techniques elucidate interaction mechanisms with biological targets?
(Advanced: Interaction Mechanisms)
Methodological Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., values for receptor-ligand interactions) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonds with active-site residues) .
How are computational approaches applied to design novel derivatives?
(Advanced: Computational Design)
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., Fukui indices for nucleophilic sites) .
- Machine learning : Trains models on existing data to prioritize synthetically accessible analogs with predicted activity .
- Retrosynthetic analysis : Tools like ICSynth decompose the target into commercially available building blocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
